An In-depth Technical Guide to (D-Phe11)-Neurotensin: Structure, Chemical Properties, and Biological Significance
An In-depth Technical Guide to (D-Phe11)-Neurotensin: Structure, Chemical Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(D-Phe11)-Neurotensin is a synthetic analog of the endogenous neuropeptide neurotensin (NT). This modification, the substitution of L-Phenylalanine at position 11 with its D-enantiomer, confers significantly enhanced stability against enzymatic degradation compared to the native peptide. This key property has made (D-Phe11)-Neurotensin a valuable tool in neuroscience and pharmacology for studying the physiological roles of neurotensin receptors (NTRs). This technical guide provides a comprehensive overview of the structure, chemical properties, and known biological activities of (D-Phe11)-Neurotensin, with a focus on data relevant to researchers in drug development.
Core Structure and Chemical Identity
(D-Phe11)-Neurotensin is a tridecapeptide with the amino acid sequence Pyr-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-D-Phe-Ile-Leu. The N-terminus is modified with a pyroglutamic acid residue, and the substitution of D-Phenylalanine at position 11 is the defining feature of this analog.
Chemical and Physical Properties
A summary of the key chemical and physical properties of (D-Phe11)-Neurotensin is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C78H121N21O19 | --INVALID-LINK-- |
| Molecular Weight | 1656.9 g/mol | --INVALID-LINK-- |
| Amino Acid Sequence | Pyr-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-D-Phe-Ile-Leu | --INVALID-LINK--, --INVALID-LINK-- |
| Purity | Typically >95% (Synthetic) | --INVALID-LINK-- |
| Computed XLogP3 | -3.4 | --INVALID-LINK-- |
| Isoelectric Point (pI) | Data not available | - |
| Solubility | Data not available | - |
Biological Activity and Receptor Interaction
Neurotensin exerts its physiological effects through interaction with three known neurotensin receptors: NTSR1, NTSR2, and NTSR3 (also known as sortilin-1). NTSR1 and NTSR2 are G protein-coupled receptors (GPCRs), while NTSR3 is a single-transmembrane domain sorting receptor.
Receptor Binding Affinity
Enhanced Stability
The primary advantage of (D-Phe11)-Neurotensin is its increased resistance to degradation by peptidases, particularly those present in the brain.[1] Native neurotensin is rapidly metabolized, limiting its therapeutic potential and utility in prolonged in vivo studies. The D-amino acid at position 11 hinders cleavage by endopeptidases that recognize the Pro10-Tyr11 bond in the native peptide. One study demonstrated that (D-Phe11)-Neurotensin is resistant to degradation by brain synaptic peptidases in vitro.[1]
| Peptide | Stability Profile | Source |
| Neurotensin (Native) | Rapidly metabolized by brain peptidases. | [1] |
| (D-Phe11)-Neurotensin | Resistant to degradation by brain synaptic peptidases in vitro. | [1] |
Signaling Pathways
Upon binding to its G protein-coupled receptors, NTSR1 and NTSR2, neurotensin and its analogs initiate intracellular signaling cascades. NTSR1 is primarily coupled to Gq/11 proteins, while NTSR2 can couple to both Gq/11 and Gi/o proteins.
Gq/11 Signaling Pathway
Activation of the Gq/11 pathway by (D-Phe11)-Neurotensin binding to NTSR1 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
Mitogen-Activated Protein Kinase (MAPK) Pathway
Downstream of Gq/11 activation and subsequent PKC activation, the mitogen-activated protein kinase (MAPK) cascade, specifically the ERK1/2 pathway, can be initiated. This pathway is crucial for regulating cell proliferation, differentiation, and survival.
Experimental Protocols
The following sections provide generalized protocols for key experiments related to the study of (D-Phe11)-Neurotensin. These should be adapted and optimized for specific experimental conditions.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for the manual synthesis of (D-Phe11)-Neurotensin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
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Fmoc-protected amino acids (including Fmoc-D-Phe-OH)
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Rink Amide resin
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Piperidine
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N,N'-Diisopropylcarbodiimide (DIC)
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1-Hydroxybenzotriazole (HOBt)
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Trifluoroacetic acid (TFA)
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Triisopropylsilane (TIS)
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Water
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Diethyl ether
Procedure:
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Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.
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Amino Acid Coupling: a. Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF. b. Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5-10 minutes. c. Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours. d. Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
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Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
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Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence, introducing Fmoc-D-Phe-OH at position 11.
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Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group as described in step 2.
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Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
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Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.
Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of (D-Phe11)-Neurotensin for neurotensin receptors.
Materials:
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Cell membranes expressing NTSR1 or NTSR2
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Radiolabeled neurotensin (e.g., [³H]-Neurotensin)
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(D-Phe11)-Neurotensin (unlabeled competitor)
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Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
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Wash buffer (ice-cold binding buffer)
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96-well filter plates
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Scintillation cocktail and counter
Procedure:
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Membrane Preparation: Prepare cell membranes from cells overexpressing the neurotensin receptor of interest. Determine the protein concentration of the membrane preparation.
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Assay Setup: In a 96-well plate, add the following to each well:
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Binding buffer
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A fixed concentration of radiolabeled neurotensin
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Increasing concentrations of unlabeled (D-Phe11)-Neurotensin (for competition curve) or buffer (for total binding) or a high concentration of unlabeled native neurotensin (for non-specific binding).
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Cell membrane preparation.
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Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
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Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
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Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
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Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.
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Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the competitor concentration. c. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve. d. Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Stability Assay
This protocol outlines a method to assess the stability of (D-Phe11)-Neurotensin in a biological matrix, such as rat brain homogenate, using RP-HPLC.
Materials:
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(D-Phe11)-Neurotensin
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Rat brain homogenate
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Incubation buffer (e.g., phosphate-buffered saline, pH 7.4)
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Quenching solution (e.g., 10% trichloroacetic acid or acetonitrile)
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RP-HPLC system with a C18 column
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Mobile phase solvents (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA)
Procedure:
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Homogenate Preparation: Prepare a 10% (w/v) rat brain homogenate in ice-cold incubation buffer.
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Incubation: a. Add a known concentration of (D-Phe11)-Neurotensin to the brain homogenate. b. Incubate the mixture at 37°C. c. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
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Quenching: Immediately add the aliquot to the quenching solution to stop enzymatic degradation.
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Sample Preparation: Centrifuge the quenched samples to pellet precipitated proteins. Collect the supernatant for analysis.
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HPLC Analysis: a. Inject the supernatant onto the RP-HPLC system. b. Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA). c. Monitor the elution profile at a suitable wavelength (e.g., 214 or 280 nm).
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Data Analysis: a. Identify the peak corresponding to the intact (D-Phe11)-Neurotensin. b. Quantify the peak area at each time point. c. Plot the percentage of the remaining intact peptide against time. d. Determine the half-life (t₁/₂) of the peptide under these conditions.
Conclusion
(D-Phe11)-Neurotensin is a critical tool for investigating the neurotensin system due to its enhanced stability compared to the native peptide. Its ability to persistently activate neurotensin receptors in vivo allows for a more detailed elucidation of their physiological and pathological roles. While further quantitative data on its receptor binding affinities and physicochemical properties would be beneficial, the existing knowledge underscores its importance for researchers in neuroscience and pharmacology. The experimental protocols provided in this guide offer a foundation for the synthesis, characterization, and biological evaluation of this and other neurotensin analogs, facilitating further advancements in the field of neuropeptide research and drug development.
